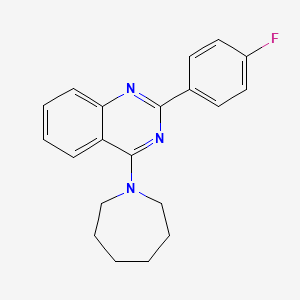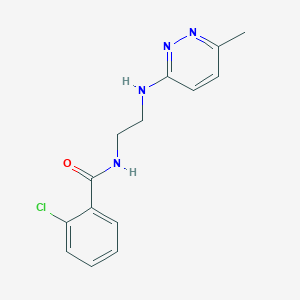
2-chloro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide is a compound that belongs to the class of benzamides It contains a benzamide core substituted with a 2-chloro group and a 2-((6-methylpyridazin-3-yl)amino)ethyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chlorobenzoic acid with an appropriate amine under acidic conditions to form the benzamide linkage.
Introduction of the Pyridazinyl Group: The 6-methylpyridazin-3-yl group can be introduced through a nucleophilic substitution reaction, where a suitable pyridazine derivative reacts with the benzamide intermediate.
Final Coupling: The final step involves coupling the 2-chloro-N-(2-aminoethyl)benzamide with the 6-methylpyridazin-3-yl derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2-chloro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
科学研究应用
2-chloro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anticancer, anti-inflammatory, and antimicrobial activities.
Pharmacology: It can be studied for its interactions with biological targets, including enzymes, receptors, and ion channels, to understand its pharmacological properties.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Biological Studies: It can be used as a tool compound to study biological pathways and mechanisms, including signal transduction and metabolic processes.
作用机制
The mechanism of action of 2-chloro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can act as an inhibitor, activator, or modulator. The exact pathways involved depend on the specific biological context and the nature of the target.
相似化合物的比较
Similar Compounds
- 2-chloro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzene-1-sulfonamide
- 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine
Uniqueness
2-chloro-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzamide is unique due to its specific substitution pattern and the presence of both a benzamide and pyridazinyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
2-chloro-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c1-10-6-7-13(19-18-10)16-8-9-17-14(20)11-4-2-3-5-12(11)15/h2-7H,8-9H2,1H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREGNOADFHFDEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 3-[4-(3,4-dichlorophenyl)piperazino]-3-oxopropanoate](/img/structure/B2940915.png)
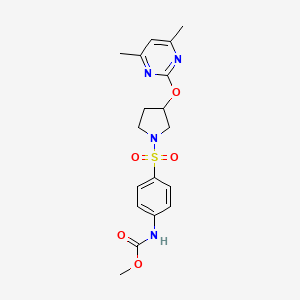
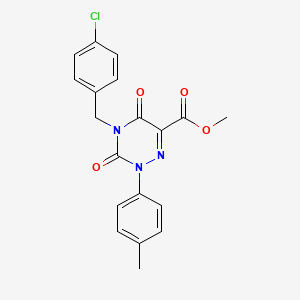
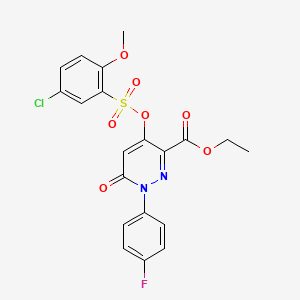
![N'-(2,5-dimethylphenyl)-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2940921.png)
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2940923.png)
![3-(5-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-6-methylpyridazine](/img/structure/B2940924.png)
![3,4-Difluoro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide](/img/structure/B2940925.png)

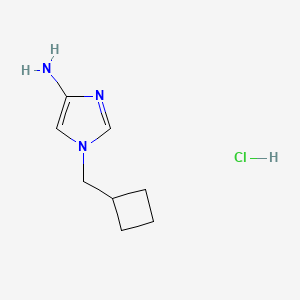
![2-(3,4-dimethylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one](/img/structure/B2940934.png)
![[4-Chloro-3-(pyrrolidin-1-yl)phenyl]boronic acid](/img/structure/B2940935.png)
![N-[3-hydroxy-3-(oxan-4-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2940936.png)
